molecular formula C23H28F2N4O3 B590896 Paliperidone E-oxime CAS No. 1388021-46-2

Paliperidone E-oxime

Cat. No.: B590896
CAS No.: 1388021-46-2
M. Wt: 446.499
InChI Key: CLNKYXBDIXTFRW-SZXQPVLSSA-N
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Description

Paliperidone E-oxime is a chemical compound with the molecular formula C23H28F2N4O3 and a molecular weight of 446.5 g/mol . It is a derivative of paliperidone, which is an active metabolite of risperidone, a well-known antipsychotic drug. This compound is primarily used in pharmaceutical research and development.

Mechanism of Action

Target of Action

Paliperidone E-oxime primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These targets play a crucial role in regulating mood and behavior.

Mode of Action

It is believed to act via a similar pathway to risperidone, its parent compound . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that this compound prevents the action of dopamine and serotonin by blocking their receptors, which can help to balance the chemicals in the brain and improve symptoms of schizophrenia.

Biochemical Pathways

The biochemical pathways affected by this compound are those related to dopamine, serotonin, and histamine signaling . By antagonizing these receptors, this compound can modulate the neurotransmission of these pathways, potentially leading to a reduction in the symptoms of schizophrenia .

Pharmacokinetics

The parent compound, paliperidone, is known to have a slow release and a long half-life . It is metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be similar, impacting its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Paliperidone. It is believed to regulate several cellular signaling pathways coupled to its target receptors . This can lead to changes in neuronal firing, regulation of mitochondrial function, and movement . These changes at the cellular level could potentially lead to improvements in the symptoms of schizophrenia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other drugs, patient’s metabolic state, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . Understanding these factors is crucial for optimizing treatment outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone E-oxime involves the reaction of paliperidone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide . The reaction typically occurs under mild heating conditions to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Paliperidone E-oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Scientific Research Applications

Paliperidone E-oxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Paliperidone: The parent compound of Paliperidone E-oxime, used as an antipsychotic drug.

    Risperidone: The precursor to paliperidone, also used as an antipsychotic drug.

    Paliperidone Palmitate: A long-acting injectable form of paliperidone.

Uniqueness

This compound is unique due to the presence of the oxime group, which imparts different chemical and physical properties compared to its parent compound, paliperidone. This modification can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKYXBDIXTFRW-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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